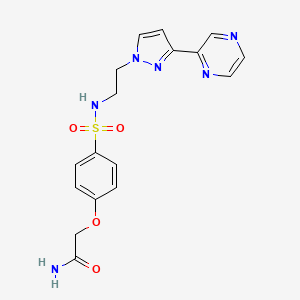

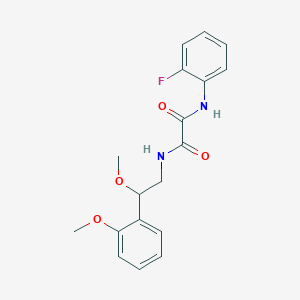

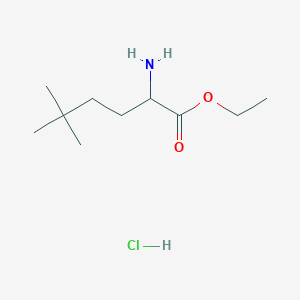

N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, also known as FMeOXA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms in Binge Eating

Research has demonstrated the role of Orexin (OX) and their receptors (OXR) in modulating various functions including feeding, arousal, stress, and drug abuse. A study explored the effects of certain OXR antagonists in a binge eating model in rats. The findings indicate a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a new pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

PET Radiotracer for Studying CB1 Cannabinoid Receptors

A study on the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated its potential as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Antagonism at the Human 5-HT1A Receptor

N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines have been examined for their 5-HT1A receptor antagonist activity. The compounds demonstrated high affinity for the rat hippocampal 5-HT1A receptor with varied selectivity for other receptors. Among the series, a specific C6-fluoro analog showed extremely potent affinity and antagonism for the 5-HT1A receptor (Yasunaga et al., 1997).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement. This methodology provides a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Serotonin 1A Receptors in Alzheimer's Disease

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was used with PET for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This highlights the potential use of this compound in studying neurological conditions (Kepe et al., 2006).

Propiedades

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-24-15-10-6-3-7-12(15)16(25-2)11-20-17(22)18(23)21-14-9-5-4-8-13(14)19/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYFFUPCVBOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorophenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)